molecular formula C13H13BrO2 B8377826 6-Bromo-2-(3-hydroxypropyloxy)naphthalene

6-Bromo-2-(3-hydroxypropyloxy)naphthalene

Cat. No. B8377826
M. Wt: 281.14 g/mol
InChI Key: GYRZVIOZAQAQIM-UHFFFAOYSA-N
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Patent
US07015301B2

Procedure details

mixture of 6-bromo-2-naphthol (10.0 g), 3-bromopropanol (9.4 g) and potassium hydroxide (3.0 g) in 50 ml of ethanol was refluxed for 16 h. The mixture was washed with diethyl ether and water. The combined organic layers were dried, filtered, and concentrated. The crude product was crystallized from ethanol to give 6-bromo-2-(3-hydroxypropyloxy)-naphthalene in 40% yield.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([OH:12])[CH:6]=[CH:5]2.Br[CH2:14][CH2:15][CH2:16][OH:17].[OH-].[K+]>C(O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([O:12][CH2:14][CH2:15][CH2:16][OH:17])[CH:6]=[CH:5]2 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=CC2=CC1)O
Name
Quantity
9.4 g
Type
reactant
Smiles
BrCCCO
Name
Quantity
3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 16 h
Duration
16 h
WASH
Type
WASH
Details
The mixture was washed with diethyl ether and water
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was crystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=CC(=CC2=CC1)OCCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.